17-Epidrospirenone
Overview
Description
17-Epidrospirenone is a synthetic derivative of drospirenone, a progestational compound commonly used in oral contraceptives. It is characterized by a reversed configuration of the 17-spirolactone ring, which significantly impacts its biological activity. Unlike drospirenone, this compound does not exhibit progestational activity .
Mechanism of Action
Target of Action
17-Epidrospirenone, also known as Isodrospirenone, is a derivative of drospirenone . Drospirenone is a synthetic progestational compound used in oral contraceptives in combination with ethinyl estradiol . The primary target of drospirenone is the mineralocorticoid receptor .
Mode of Action
Drospirenone and ethinyl estradiol in combination suppress the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), preventing ovulation . Other changes induced by this drug which may aid in the prevention of pregnancy include alterations in cervical mucus consistency, hindering sperm movement .
Biochemical Pathways
The degradation of estrogens, including this compound, involves several biochemical pathways. The initial steps of estrogen catabolism were investigated in Sphingomonas sp. strain KC8 . Three estrogen catabolic gene clusters were identified in its genome . The enzyme responsible for the meta-cleavage of the estrogen A ring was characterized .
Pharmacokinetics (ADME Properties)
Drospirenone, a related compound, is known to be used in oral contraceptive tablets . These tablets contain no less than 90.0% and no more than 110.0% of the labeled amount of drospirenone .
Result of Action
It’s worth noting that the presence of estrogens, including 17β-estradiol, decreases microviscosity, which improves bioenergetic function . This offers a biophysical mechanism by which estrogens influence energy homeostasis .
Action Environment
Environmental factors can influence the degradation of estrogens, including this compound . For instance, the existence of alternative carbon sources and their concentration levels can affect the biodegradation of estrogens
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-epidrospirenone involves the stereospecific inversion of the 17-position in drospirenone. This can be achieved through various chemical reactions, including the use of strong bases or specific catalysts that facilitate the inversion process. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The production process is optimized for yield and efficiency, ensuring that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: 17-Epidrospirenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides or electrophiles like alkylating agents under controlled temperatures and pH levels.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds or alkylated derivatives .
Scientific Research Applications
17-Epidrospirenone has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study stereoisomerism and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in hormone-related disorders.
Industry: Utilized in the development of new synthetic routes and the optimization of industrial processes.
Comparison with Similar Compounds
Drospirenone: A synthetic progestational compound with significant biological activity, commonly used in oral contraceptives.
Spirolactone Derivatives: Compounds with similar spirolactone structures but different configurations and biological activities.
Steroidal Hormones: Natural and synthetic hormones with similar core structures but varying functional groups and activities.
Uniqueness of 17-Epidrospirenone: this compound is unique due to its reversed configuration of the 17-spirolactone ring, which significantly impacts its biological activity. Unlike drospirenone, it does not exhibit progestational activity, making it a valuable reference compound in stereoisomerism studies and a potential candidate for developing new therapeutic agents with specific biological properties .
Properties
IUPAC Name |
(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METQSPRSQINEEU-BCOSXLPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]57CCC(=O)O7)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238175 | |
Record name | 17-Epidrospirenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90457-65-1 | |
Record name | 17-Epidrospirenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090457651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-Epidrospirenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-Epidrospirenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 17-EPIDROSPIRENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/525L697X6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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